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molecular formula C11H13FO3 B8815631 3-(2-Fluoro-3-hydroxyphenyl)pentanoic acid

3-(2-Fluoro-3-hydroxyphenyl)pentanoic acid

Cat. No. B8815631
M. Wt: 212.22 g/mol
InChI Key: YFLFJZAWBUZONN-UHFFFAOYSA-N
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Patent
US08030354B2

Procedure details

A 500 mL round bottom flask was charged with 3-(2-fluoro-3-methoxyphenyl)pentanoic acid 77.D (3.44 g, 15.2 mmol), NMP (30 mL), NaOH (2.74 g, 68.4 mmol), and 1-dodecanethiol (available from Aldrich) (12.8 mL, 53.2 mmol). The mixture was stirred for 5 hours at 125° C. under N2, cooled to room temperature, and diluted with 1 N HCl and EtOAc. The combined organic layers were washed with water and brine, dried (MgSO4), and concentrated to afford 3-(2-fluoro-3-hydroxyphenyl)pentanoic acid 77.E as a yellow liquid (3.23 g). The product so obtained was used without further purification.
Name
3-(2-fluoro-3-methoxyphenyl)pentanoic acid
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([O:8]C)=[CH:6][CH:5]=[CH:4][C:3]=1[CH:10]([CH2:15][CH3:16])[CH2:11][C:12]([OH:14])=[O:13].CN1C(=O)CCC1.[OH-].[Na+].C(S)CCCCCCCCCCC>Cl.CCOC(C)=O>[F:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:10]([CH2:15][CH3:16])[CH2:11][C:12]([OH:14])=[O:13] |f:2.3|

Inputs

Step One
Name
3-(2-fluoro-3-methoxyphenyl)pentanoic acid
Quantity
3.44 g
Type
reactant
Smiles
FC1=C(C=CC=C1OC)C(CC(=O)O)CC
Name
Quantity
30 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
2.74 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12.8 mL
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 hours at 125° C. under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=C(C=CC=C1O)C(CC(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.23 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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